![molecular formula C34H40F2S4 B8181037 4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8181037.png)
4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene
説明
“4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene” (BDTT) is a compound that has been used in the construction of sulfone-based dual acceptor copolymers . These copolymers have shown potential in the field of photocatalytic hydrogen evolution .
Synthesis Analysis
The synthesis of similar benzodithiophene (BDT)-based polymers has been achieved using the Pd-catalyzed Stille-coupling method . This method has been used to create polymers that are soluble in common organic solvents and possess high thermal stability .Molecular Structure Analysis
BDTT has been used to construct a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The structure of these copolymers allows for strong interchain interactions that facilitate aggregation at room temperature .Chemical Reactions Analysis
BDTT has been used in a sulfide oxidation tuning approach for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . This approach has demonstrated that the A1–A2-type copolymer possesses the potential to supersede the D–A-type copolymer and A–A-type homopolymer .Physical And Chemical Properties Analysis
BDTT-based polymers are known for their solubility in common organic solvents and high thermal stability . They also have the ability to form strong interchain interactions that facilitate aggregation at room temperature .科学的研究の応用
Photovoltaic Applications : These compounds are primarily used in organic solar cells. For instance, 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:3,4-b′]dithiophene (BDT) has shown potential as a light-harvesting organic conjugated polymer for photovoltaic applications (Keller et al., 2016). Additionally, fluorination and alkylthiolation on these benzodithiophene-based polymers have been found to create a balance between high open-circuit voltage and large short-circuit current in solar cells, leading to superior performance (Du et al., 2018).
Organic Electronics : These materials are also vital in the development of high-performance organic electronic devices. The incorporation of specific groups like BDTF units in PBDB-T polymer can lead to high open-circuit voltage in polymer solar cells (Yang et al., 2020). Similarly, compounds like P(BDT-SDPPDS) and P(BDTT-SDPPDS) have been used in efficient thin-film transistors and solar cells due to their impressive hole mobility and energy levels (Tamilavan et al., 2014).
Enhanced Device Performance : These compounds are often used to improve the performance and stability of solar cells. For example, solvent additives like 1,4-butanedithiol have been shown to enhance the performance and photostability of PTB7-Th solar cells by influencing the distribution of fullerenes within the donor phase (Xie et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40F2S4/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRYMQYXUIFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CC(CC)CCCC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40F2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




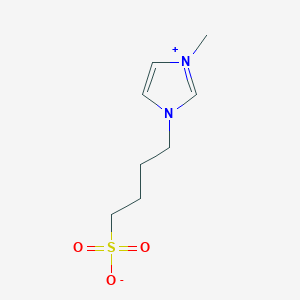
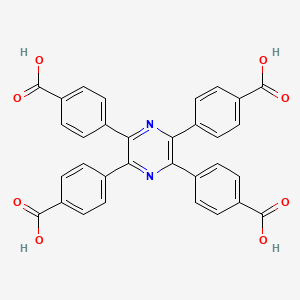
![6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B8180997.png)
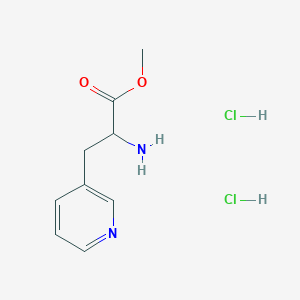
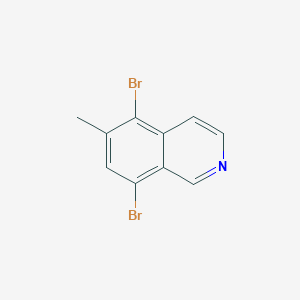

![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8181031.png)

![1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d']bis([1,2,3]triazole)](/img/structure/B8181048.png)
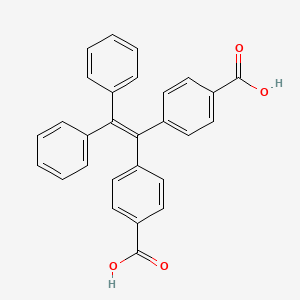
![(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid](/img/structure/B8181059.png)
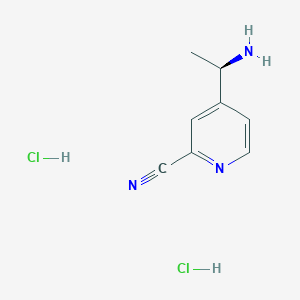
![(3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8181069.png)